2-Oxo-1,2,3,4-tetrahydro-quinazoline-6-carboxylic acid
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Overview
Description
2-Oxo-1,2,3,4-tetrahydro-quinazoline-6-carboxylic acid is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Quinoline derivatives, a related class of compounds, have been reported to exhibit a wide range of biological activities . They interact with various targets, including enzymes and receptors, to exert their effects.
Mode of Action
It’s known that quinoline derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Quinoline derivatives have been reported to influence several biochemical pathways, contributing to their diverse biological activities .
Result of Action
Related quinoline derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydro-quinazoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl arenes with active methylene compounds in the presence of urea hydrogen peroxide (UHP) and lactic acid at 80°C . The reaction is carried out without a solvent for 2.5 hours, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1,2,3,4-tetrahydro-quinazoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit distinct biological and chemical properties.
Scientific Research Applications
2-Oxo-1,2,3,4-tetrahydro-quinazoline-6-carboxylic acid has a wide range of applications in scientific research:
Industry: The compound and its derivatives are used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Quinazolinone: Another member of the quinazoline family, known for its diverse biological activities.
Indole Derivatives: Compounds with a similar heterocyclic structure, widely studied for their biological and chemical properties.
Thiazole Derivatives: Heterocyclic compounds with significant therapeutic potential.
Uniqueness: 2-Oxo-1,2,3,4-tetrahydro-quinazoline-6-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinazoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-8(13)5-1-2-7-6(3-5)4-10-9(14)11-7/h1-3H,4H2,(H,12,13)(H2,10,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVNFOZHKCWFJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)O)NC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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